![molecular formula C23H17FN2O5S B3168779 ethyl 4-(3-benzoyl-7-fluoro-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoate CAS No. 932976-20-0](/img/structure/B3168779.png)
ethyl 4-(3-benzoyl-7-fluoro-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoate
Overview
Description
Ethyl 4-(3-benzoyl-7-fluoro-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoate, commonly referred to as EFB, is a synthetic organic compound used in the field of medicinal chemistry. It is part of the 1,2,4-benzothiadiazine-1,1-dioxide ring family, which has been reported to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of EFB or similar compounds often involves the use of functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring. These functional groups, like a halo, the group at 7 and 8 positions of the ring, gave active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for the activity .Molecular Structure Analysis
The molecular formula of EFB is C23H17FN2O5S, with an average mass of 452.455 Da and a mono-isotopic mass of 452.084229 Da . It belongs to the 1,2,4-benzothiadiazine-1,1-dioxide ring family .Scientific Research Applications
- EFB derivatives have demonstrated antibacterial and antimycobacterial properties. Researchers have investigated their potential as agents against bacterial infections, including drug-resistant strains .
- Studies suggest that EFB and its derivatives exhibit anti-inflammatory activity. These compounds may modulate inflammatory pathways, making them relevant for conditions involving inflammation .
- EFB derivatives have been evaluated for their antitumor effects. Researchers explore their potential as cancer therapeutics, particularly in inhibiting tumor growth and metastasis .
- Some studies indicate that EFB compounds possess antidiabetic properties. Investigations focus on their impact on glucose metabolism and insulin sensitivity .
- EFB derivatives have been assessed for their antioxidant activity. Researchers investigate their ability to scavenge free radicals and protect cells from oxidative stress .
- EFB-related compounds may exhibit anti-allergic properties. These investigations explore their role in mitigating allergic reactions and hypersensitivity .
- Researchers have studied EFB derivatives for their antiviral effects. These compounds may have potential against viral infections, although further research is needed .
- Investigations into EFB compounds include their impact on ulcer formation. Researchers explore their effects on gastric mucosa and ulcer prevention .
Antibacterial and Antimycobacterial Activity
Anti-Inflammatory Effects
Antitumor Properties
Antidiabetic Activity
Antioxidant Potential
Anti-Allergic Effects
Antiviral Activity
Ulcerogenic Activity
Future Directions
The future directions for research on EFB or similar compounds could involve further exploration of their pharmacological activities, as well as the development of new synthetic methods and structural modifications to enhance their therapeutic potential . The advent of computerized molecular graphics may also boost the study of structural-activity relationships .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .
Mode of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to be effective and selective inhibitors of insulin release from rat pancreatic b cells . This suggests that EFB may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Given the reported biological activities of similar compounds, it is plausible that efb may influence a variety of pathways related to the aforementioned biological activities .
Result of Action
Based on the reported biological activities of similar compounds, it is plausible that efb may exert a range of effects at the molecular and cellular levels .
properties
IUPAC Name |
ethyl 4-(3-benzoyl-7-fluoro-4,4-dioxo-4λ6,1,2-benzothiadiazin-1-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O5S/c1-2-31-23(28)16-8-11-18(12-9-16)26-19-14-17(24)10-13-20(19)32(29,30)22(25-26)21(27)15-6-4-3-5-7-15/h3-14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDFAUQWEMGVGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C3=C(C=CC(=C3)F)S(=O)(=O)C(=N2)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(3-benzoyl-7-fluoro-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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